ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
Description
Ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[[2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5/c1-2-32-21(31)12-3-7-14(8-4-12)23-16(28)11-26-18-17(24-25-26)19(29)27(20(18)30)15-9-5-13(22)6-10-15/h3-10,17-18H,2,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKZZZHXWPAWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate typically involves multiple steps:
Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and acyl chlorides.
Introduction of the 4-Chlorophenyl Group: This step is achieved through electrophilic aromatic substitution reactions.
Attachment of the Ethyl Ester Group: This is typically done via esterification reactions using ethanol and acid catalysts.
Final Coupling with Benzoate: The final step involves coupling the intermediate with benzoic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d][1,2,3]triazole core.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
- Ethyl 4-{2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate
Uniqueness
The uniqueness of ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
Ethyl 4-{2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure
The compound features a pyrrolo[3,4-d][1,2,3]triazole core with an ethyl ester and a chlorophenyl group. Its structural complexity suggests diverse interactions within biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Studies have shown that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit cancer cell proliferation. For example, compounds with similar structures have been tested against breast and lung cancer cell lines with promising results in inhibiting growth and inducing apoptosis .
- Antimicrobial Properties : The presence of the chlorophenyl group enhances the compound's ability to combat bacterial infections. Research has demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target cells .
Case Study 1: Antitumor Activity
A study investigated the effects of a related pyrrolo[3,4-d][1,2,3]triazole compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers were also elevated in treated cells compared to controls.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity against Staphylococcus aureus and Escherichia coli strains, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that the compound could serve as a lead for developing new antibiotics .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
